1-Benzyl-5-nitro-1H-indazole is a chemical compound with the molecular formula and a molecular weight of 253.26 g/mol. It is classified as an indazole derivative, characterized by a five-membered ring structure containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
1-Benzyl-5-nitro-1H-indazole can be sourced from various chemical suppliers and is primarily utilized in research settings. The compound falls under the category of heterocyclic compounds, specifically indazoles, which are known for their diverse biological activities. Its CAS number is 23856-20-4, and it is recognized for its role in synthetic organic chemistry as a building block for more complex molecules .
The synthesis of 1-benzyl-5-nitro-1H-indazole can be achieved through several methods:
The molecular structure of 1-benzyl-5-nitro-1H-indazole features:
The crystal structure reveals that the asymmetric unit consists of two independent molecules linked by hydrogen bonds, with significant π–π stacking interactions observed between neighboring units . This structural arrangement is crucial for understanding its physical properties and potential interactions with biological targets.
1-Benzyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Common reagents used in these reactions include palladium on carbon for reductions and various nucleophiles for substitution processes.
The mechanism of action of 1-benzyl-5-nitro-1H-indazole involves several biochemical interactions:
The nitro group plays a pivotal role in these interactions by forming covalent bonds with nucleophilic sites on proteins and enzymes, leading to significant biological effects.
The physical properties of 1-benzyl-5-nitro-1H-indazole include:
Chemical properties include its reactivity due to the presence of the nitro group, which enhances its electrophilicity and allows participation in diverse chemical reactions. Detailed analyses often involve spectroscopic methods (e.g., NMR, IR) to elucidate structural characteristics .
1-Benzyl-5-nitro-1H-indazole has several applications in scientific research:
The discovery of 1-Benzyl-5-nitro-1H-indazole (CAS 23856-20-4) emerged from systematic efforts to address the critical therapeutic gap in treating neglected tropical diseases, particularly trypanosomatid infections like Chagas disease and leishmaniasis. This benzyl-substituted nitroindazole derivative was strategically designed as a molecular scaffold to overcome limitations of early nitroheterocyclic therapeutics such as nifurtimox and benznidazole, which exhibit severe toxicity and limited efficacy in chronic disease stages [4] [9]. The compound’s development represents a pivotal shift in medicinal chemistry approaches toward targeted antiprotozoal agents, leveraging the bioactivation potential of nitroaromatic systems while enhancing pharmacological properties through N1-benzyl substitution [2] [9].
Research between 2005-2015 established the foundational antiparasitic activity of 5-nitroindazole derivatives against Trypanosoma cruzi, demonstrating that strategic modifications at the N1 and C3 positions significantly influenced efficacy [4]. The benzyl group introduction specifically addressed metabolic instability issues observed in simpler alkyl derivatives, while maintaining the crucial redox activation pathway responsible for intracellular parasite killing. This optimization culminated in the formal characterization of 1-Benzyl-5-nitro-1H-indazole as a privileged scaffold for generating derivatives with enhanced solubility and bioavailability profiles [9]. Subsequent structural diversification yielded Series D derivatives—13 compounds featuring varied 3-alkoxy substituents—which showed exceptional promise against multiple Leishmania species in vitro [2] [9].
Table 1: Evolution of 5-Nitroindazole Derivatives in Antiparasitic Drug Development
Generation | Representative Compounds | Target Pathogens | Key Advancements |
---|---|---|---|
First (2005-2009) | 1-Methyl-5-nitroindazoles | T. cruzi | Established nitroreduction-dependent mechanism |
Second (2010-2015) | 2-Benzyl-5-nitroindazolin-3-ones | T. cruzi, T. vaginalis | Improved metabolic stability through N2 substitution |
Third (2016-present) | 1-Benzyl-5-nitro-1H-indazole derivatives (e.g., NV compounds) | Leishmania spp., T. cruzi | Enhanced solubility and selectivity via 3-alkoxyamino chains |
Recent investigations have validated 1-Benzyl-5-nitro-1H-indazole derivatives as potent antileishmanial agents, with compound NV8 [(CH₂)₃-piperidine substituent] demonstrating exceptional activity against both promastigote and amastigote forms of L. amazonensis, L. infantum, and L. mexicana. NV8 exhibited IC₅₀ values as low as 0.007 μM against L. amazonensis promastigotes—surpassing amphotericin B by approximately 800-fold in potency—while maintaining high selectivity indices (>3,000) due to minimal cytotoxicity against mammalian macrophages [9]. This represents a therapeutic window significantly wider than reference drugs, positioning 1-Benzyl-5-nitro-1H-indazole derivatives as leading candidates for next-generation antiparasitic agents.
The bicyclic aromatic system of 5-nitroindazole serves as the fundamental pharmacophore responsible for the compound’s electron-transfer properties and target interactions. This heterocyclic architecture consists of a benzene ring fused with a pyrazole ring containing a strategically positioned nitro group at C5, creating an electron-deficient system primed for single-electron reduction in low-oxygen environments characteristic of parasitic organelles [3] [5] [9]. X-ray crystallographic analyses confirm that the indazole core adopts a nearly planar configuration with slight puckering at the pyrazole ring, facilitating intercalation-like interactions with biological macromolecules [3].
The electronic distribution within the 5-nitroindazole system drives its bioreductive activation mechanism. Quantum chemical calculations reveal that the LUMO (lowest unoccupied molecular orbital) is predominantly localized on the nitro group and adjacent ring atoms, creating an electron affinity (E₁ₗᵤₘₒ) of approximately -1.27 eV—a value within the optimal range for preferential reduction by parasitic nitroreductases over mammalian enzymes [7] [9]. This selective bioactivation generates reactive oxygen species (ROS) and electrophilic metabolites that damage parasitic DNA, proteins, and membrane components. Additionally, the tautomeric equilibrium between 1H and 2H-indazole forms influences target engagement, with the 1H-tautomer (thermodynamically favored by ~4.3 kcal/mol) exhibiting superior binding to parasitic enzymes like trypanothione reductase [5] [9].
Table 2: Impact of 3-Position Substituents on 1-Benzyl-5-nitro-1H-indazole Bioactivity
3-Substituent | Chain Length | IC₅₀ vs L. amazonensis (μM) | Selectivity Index (SI) | Key Property Influence |
---|---|---|---|---|
(CH₂)₂-Br | 2-carbon | 4.5* | Low | High cytotoxicity limits utility |
(CH₂)₃-N(CH₃)₂ | 3-carbon | 0.43 | 61 | Balanced lipophilicity/solubility |
(CH₂)₃-Piperidine | 3-carbon | 0.007 | 3,467 | Optimal electron donation and charge distribution |
(CH₂)₅-NH₂ | 5-carbon | 7.74 | <10 | Excessive flexibility reduces target affinity |
(CH₂)₅-Br | 5-carbon | 4.1* | Low | Cytotoxicity dominates over antiparasitic effect |
*Cytotoxicity values (CC₅₀); demonstrates therapeutic window narrowing with longer alkyl chains
Structure-Activity Relationship (SAR) studies demonstrate that the 5-nitroindazole core’s bioactivity is exquisitely sensitive to electronic perturbations. Introduction of electron-donating groups at C4 or C6 positions diminishes antiparasitic efficacy by raising reduction potentials beyond the optimal range for enzymatic activation, while electron-withdrawing substituents at C7 can enhance redox cycling capacity at the expense of increased mammalian cell toxicity [3] [7]. The unsubstituted C4-C7 positions in 1-Benzyl-5-nitro-1H-indazole represent an optimized configuration, allowing controlled radical generation without excessive reactivity that would compromise selectivity. Molecular modeling confirms that the core structure binds in the hydrophobic pocket of Leishmania oxidoreductases through π-stacking interactions and hydrogen bonding with the N2 atom acting as a key hydrogen bond acceptor [9].
The benzyl moiety at N1 serves multiple critical functions in enhancing target selectivity against trypanosomatid parasites. This aromatic substituent creates steric hindrance that blocks metabolic deactivation by mammalian hepatic CYP3A4 enzymes—a significant advantage over simpler alkyl derivatives that undergo rapid oxidative N-dealkylation [6] [9]. Molecular dynamics simulations reveal that the benzyl group enhances binding pocket complementarity within parasite-specific nitroreductases through aromatic stacking interactions with phenylalanine residues (Phe97 in L. infantum NTR) that are absent in mammalian homologs [9]. Additionally, the benzyl substitution increases moderate lipophilicity (calculated logP = 2.99) [6], facilitating membrane penetration in phagocytized amastigotes without promoting nonspecific accumulation in host tissues [9].
The para-position of the benzyl ring presents opportunities for further selectivity optimization. Electron-donating groups (e.g., -OCH₃) at this position improve solubility but may reduce oxidative stress induction, while electron-withdrawing substituents (e.g., -CF₃) enhance radical production at the cost of increased cytotoxicity. The unsubstituted benzyl group in the parent compound represents a balanced approach, providing the essential π-system for target interactions without introducing electronic extremes that compromise therapeutic windows [1] [6].
The nitro group at C5 functions as the primary bioactivation trigger and selectivity determinant. This strong electron-withdrawing group creates a reduction potential (E₁/₂ = -0.42 V vs SCE) [4] that aligns with the catalytic efficiency of parasite-specific nitroreductases while exceeding the reduction capacity of mammalian DT-diaphorase. This differential reduction underpins selective toxicity, as evidenced by >100-fold higher ROS generation in Leishmania amastigotes versus host macrophages at equivalent compound concentrations [2] [9]. The nitro group’s positioning at C5 (rather than C4 or C6) optimizes electronic coupling with the indazole nitrogen atoms, facilitating stable radical anion formation during the reduction cycle—a key intermediate responsible for sustained redox cycling capacity [3] [9].
Table 3: Structure-Activity Relationships of Key Substituents in 1-Benzyl-5-nitro-1H-indazole Derivatives
Structural Element | Target Interaction | Biological Consequence | Optimization Strategy |
---|---|---|---|
N1-Benzyl Group | Blocks access to mammalian CYP3A4 active site | Reduced hepatic metabolism | Maintain unsubstituted benzyl for balanced properties |
Aromatic stacking in parasite NTR binding pocket | Enhanced binding affinity to target enzymes | Avoid ortho-substitutions that cause steric clash | |
C5-Nitro Group | Accepts electrons from parasite nitroreductases | Generates cytotoxic radicals and electrophiles | Maintain unmodified nitro group for essential bioactivation |
Differential reduction potential vs mammalian enzymes | Selective toxicity to parasites | Avoid electron-donating groups near nitro position | |
C3-Oxyalkyl Chain | Modulates solubility and cellular uptake | Optimizes biodistribution | Propyl-linked tertiary amines maximize therapeutic index |
Terminal amine participation in H-bonding | Additional target interactions | Piperidine > dimethylamine > primary amine |
The synergistic action of these substituents creates a dual-targeting mechanism: the benzyl group directs molecular recognition toward parasite-specific enzymes, while the nitro group enables selective bioactivation within the low-oxygen intracellular environment of amastigotes. This synergy is exemplified by NV8, which combines the 1-benzyl-5-nitroindazole core with a 3-(3-piperidinopropoxy) side chain to achieve pIC₅₀ values >8 against all three Leishmania species while maintaining CC₅₀ >23 μM in mammalian macrophages [9]. The terminal piperidine further enhances selectivity through electrostatic complementarity with negatively charged membrane phospholipids unique to Leishmania organelles, demonstrating how rational modification of the core scaffold optimizes target-specific delivery.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: